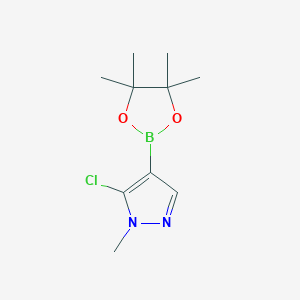
5-azido-2H-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-azido-1,3-dioxaindane: is an organic compound characterized by the presence of an azido group attached to a dioxaindane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-azido-1,3-dioxaindane typically involves the introduction of the azido group into a pre-existing dioxaindane structure. One common method involves the reaction of a suitable precursor with sodium azide in the presence of a solvent such as dimethyl sulfoxide (DMSO). The reaction is often facilitated by the use of triphenylphosphine and iodine, which help in the activation of the precursor .
Industrial Production Methods: While specific industrial production methods for 5-azido-1,3-dioxaindane are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Analyse Chemischer Reaktionen
Types of Reactions: 5-azido-1,3-dioxaindane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO with triphenylphosphine and iodine.
Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-azido-1,3-dioxaindane is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry. These triazoles are valuable in the development of pharmaceuticals and materials science .
Biology and Medicine: The azido group in 5-azido-1,3-dioxaindane allows for bioorthogonal labeling, enabling the study of biological processes without interfering with native biochemical pathways. This makes it useful in the development of diagnostic tools and therapeutic agents .
Wirkmechanismus
The mechanism of action of 5-azido-1,3-dioxaindane primarily involves the reactivity of the azido group. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the selective labeling of biomolecules. This is achieved through cycloaddition reactions with alkyne-functionalized probes, forming stable triazole linkages .
Vergleich Mit ähnlichen Verbindungen
5-azido-1,3-dioxane: Similar structure but with different reactivity due to the absence of the indane moiety.
5-azido-1,3-dioxolane: Another related compound with a smaller ring structure.
Azidothymidine (AZT): A nucleoside analog with an azido group, used as an antiretroviral drug.
Uniqueness: 5-azido-1,3-dioxaindane is unique due to its specific structural features, which combine the reactivity of the azido group with the stability and versatility of the dioxaindane framework. This makes it particularly useful in applications requiring both stability and reactivity, such as in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
IUPAC Name |
5-azido-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-10-9-5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRDBAYUGTXTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B15306606.png)
![3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid](/img/structure/B15306613.png)

![Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride](/img/structure/B15306627.png)



![rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B15306651.png)



![1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B15306678.png)
